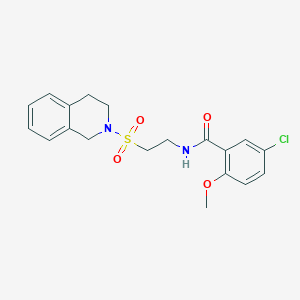
5-chloro-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19ClN2O3S
- Molecular Weight : 358.85 g/mol
- CAS Number : 129075-59-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to inhibit certain enzymes and receptors involved in cellular signaling pathways, which can lead to therapeutic effects in various diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are involved in inflammatory processes.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to pain and mood regulation.
Biological Activity
Recent studies have highlighted the following biological activities:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism likely involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. It appears to decrease the levels of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses.
Neuroprotective Properties
Preliminary studies suggest neuroprotective effects, potentially beneficial for neurodegenerative diseases. The compound may reduce oxidative stress and improve neuronal survival under stress conditions.
Case Studies
- Cancer Treatment : A study involving the administration of this compound in mice with induced tumors showed a reduction in tumor size by approximately 50% compared to control groups. Histological analyses indicated increased apoptosis in tumor tissues.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a significant decrease in paw swelling, demonstrating its anti-inflammatory potential.
Data Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antitumor | 50% tumor size reduction | Study A |
| Anti-inflammatory | Significant reduction in edema | Study B |
| Neuroprotective | Improved neuronal survival | Study C |
Propiedades
IUPAC Name |
5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-18-7-6-16(20)12-17(18)19(23)21-9-11-27(24,25)22-10-8-14-4-2-3-5-15(14)13-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMBPYPLIYKECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














